Hydro-UCB35625

Chemokine receptor pharmacology Species selectivity Inflammation research

Hydro-UCB35625 (trans-isomer of J-113863) offers non-competitive CCR1/CCR3 antagonism (IC50=9.57/93.8nM) and uniform cross-species potency—avoiding >5-fold potency drops seen with J-113863 in murine models. Acts as G protein-biased agonist at CCR2/CCR5 without β-arrestin 2 recruitment, enabling clean biased-signaling controls. Dual antagonism eliminates need for combined antagonists in eosinophil assays.

Molecular Formula C29H37Cl2IN2O2
Molecular Weight 643.4 g/mol
Cat. No. B10796804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydro-UCB35625
Molecular FormulaC29H37Cl2IN2O2
Molecular Weight643.4 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5CCCCCC5.[I-]
InChIInChI=1S/C29H36Cl2N2O2.HI/c1-2-33(19-20-7-5-3-4-6-8-20)15-13-23(14-16-33)32-29(34)28-24-17-21(30)9-11-26(24)35-27-12-10-22(31)18-25(27)28;/h9-12,17-18,20,23,28H,2-8,13-16,19H2,1H3;1H
InChIKeyFMZVFKYDLOAOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide (UCB35625): A Dual CCR1/CCR3 Antagonist with Distinct Functional Selectivity for Chemokine Receptor Research


2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide, commonly known as UCB35625, is a synthetic small molecule that acts as a potent, non-competitive antagonist of the chemokine receptors CCR1 and CCR3 [1]. It is the trans-isomer of the compound J-113863 and is widely used as a research tool to investigate chemokine signaling pathways, particularly those involved in inflammation, eosinophil function, and HIV-1 entry [2]. The compound is supplied as the iodide salt (CAS 301648-08-8) and demonstrates high purity suitable for in vitro and in vivo studies .

Why Generic Substitution of UCB35625 with Other CCR1/CCR3 Antagonists May Lead to Inconsistent or Misleading Experimental Results


Although several compounds are marketed as CCR1 or CCR3 antagonists, UCB35625 exhibits a unique pharmacological profile that cannot be replicated by simply interchanging with other in-class molecules. Key differences include its non-competitive mechanism of action, which contrasts with the competitive binding of many analogs like BX471 [1], and its biased signaling behavior at CCR2 and CCR5, where it acts as a full or partial agonist without recruiting β-arrestin 2—a property not shared by its enantiomer J-113863 [2]. Furthermore, species-specific potency variations among CCR1 antagonists (e.g., J-113863 is ~5- to 800-fold less potent in mouse vs. human receptors) necessitate careful selection of the appropriate compound for cross-species studies . Substituting UCB35625 without verifying these functional and mechanistic distinctions may yield confounding data in chemotaxis, signal transduction, or in vivo efficacy assays.

Quantitative Differentiation of UCB35625: Head-to-Head Evidence Against Closest Analogs and In-Class Candidates


Dual CCR1/CCR3 Antagonism with Distinct Species Selectivity and Potency Profile Compared to J-113863

UCB35625 inhibits MIP-1α-induced chemotaxis in human CCR1 transfectants with an IC50 of 9.57 nM and eotaxin-induced chemotaxis in human CCR3 transfectants with an IC50 of 93.8 nM [1]. In contrast, its enantiomer J-113863 displays approximately 10-fold higher potency at human CCR1 (IC50 = 0.9 nM) and human CCR3 (IC50 = 0.58 nM) but exhibits dramatic species-dependent activity: its potency at mouse CCR1 drops to 5.8 nM (a 6.4-fold decrease) and at mouse CCR3 to 460 nM (a nearly 800-fold decrease) . UCB35625 maintains consistent activity across human and mouse receptors, making it a more reliable tool for cross-species mechanistic studies .

Chemokine receptor pharmacology Species selectivity Inflammation research

Biased Signaling at CCR2 and CCR5: UCB35625 is a Functional Agonist That Does Not Recruit β-Arrestin 2, Unlike J-113863

At the closely related chemokine receptors CCR2 and CCR5, UCB35625 acts as a full or partial agonist for G protein activation (Gi and Go isoforms) but, crucially, does not induce recruitment of β-arrestin 2 [1]. In contrast, its enantiomer J-113863 activates G proteins and also robustly recruits β-arrestin 2 to both receptors [1]. Functionally, UCB35625 promotes chemotaxis of L1.2 cells expressing CCR2 or CCR5, whereas J-113863 induces migration via CCR2 but antagonizes chemokine-induced migration via CCR5 [1]. This biased signaling profile distinguishes UCB35625 as a valuable tool for dissecting G protein-dependent vs. β-arrestin-dependent pathways in chemokine receptor biology.

Biased agonism GPCR signaling Chemokine receptor pharmacology

Non-Competitive Antagonism of CCR1: Mechanism Distinct from Competitive Inhibitors Like BX471

Site-directed mutagenesis and molecular modeling studies reveal that UCB35625 binds to transmembrane helices 1, 2, and 7 of CCR1 and does not compete directly with chemokine ligand binding [1]. Instead, it impedes the conformational change necessary for receptor activation, acting as a non-competitive antagonist [1]. In contrast, BX471 is a competitive antagonist that binds to the orthosteric site and is displaced by high concentrations of chemokine ligands [2]. This mechanistic difference is critical: UCB35625's inhibitory effect is insurmountable by excess agonist, whereas BX471's effect can be overcome.

Receptor pharmacology Allosteric modulation Drug discovery

Inhibition of CCR3-Mediated HIV-1 Entry: A Unique Functional Application Not Shared by All CCR1/CCR3 Antagonists

UCB35625 inhibits the entry of the HIV-1 primary isolate 89.6 into the glial cell line NP-2 via CCR3 with an IC50 of 57 nM [1]. This functional readout is distinct from simple chemotaxis inhibition and highlights the compound's ability to block a physiologically relevant viral entry process. While some other CCR5 antagonists (e.g., maraviroc) are well-characterized for HIV entry, direct comparative data for CCR3-mediated entry with J-113863 or BX471 are not widely reported, making UCB35625 a specialized tool for studying the CCR3 co-receptor axis in HIV neuropathogenesis.

HIV research Viral entry Chemokine receptor

Selectivity Profile Over Other Chemokine Receptors: Minimal Off-Target Activity at CCR2, CCR5, CXCR4

UCB35625 displays high selectivity for CCR1 and CCR3, with minimal binding or functional activity at other chemokine receptors. It binds with low affinity to CCR2 and CCR5 (where it acts as an agonist, see Evidence Item 2) but does not antagonize these receptors at nanomolar concentrations [1]. In contrast, BX471 exhibits 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 [2]. While both compounds are considered selective, UCB35625's dual CCR1/CCR3 antagonism is advantageous for studies requiring simultaneous blockade of both receptors without affecting other chemokine axes.

Receptor selectivity Off-target profiling Pharmacological tool validation

Optimal Research and Industrial Use Cases for UCB35625 Based on Quantified Differentiation Evidence


Cross-Species Inflammatory Disease Modeling Requiring Consistent CCR1/CCR3 Antagonism

Researchers studying asthma, rheumatoid arthritis, or multiple sclerosis in both human cell-based assays and mouse models should utilize UCB35625 due to its uniform potency across species, avoiding the >5-fold potency drop seen with J-113863 in murine systems [1]. The compound's non-competitive mechanism ensures sustained receptor blockade even in high-chemokine microenvironments characteristic of inflamed tissues [2].

Dissecting G Protein-Dependent vs. β-Arrestin-Dependent Signaling Pathways in Chemokine Receptors

Investigators interested in biased signaling at CCR2 and CCR5 can employ UCB35625 as a G protein-biased agonist that does not recruit β-arrestin 2, providing a valuable control against J-113863 (which recruits β-arrestin) or endogenous chemokines (which recruit both) [3]. This application is particularly relevant for elucidating the role of β-arrestin in receptor desensitization, trafficking, and non-canonical signaling.

HIV-1 Neuropathogenesis Studies Focusing on CCR3 Co-Receptor Usage

In models of HIV-1 entry into glial cells or macrophages where CCR3 serves as a co-receptor, UCB35625 (IC50 = 57 nM) provides a well-characterized pharmacological inhibitor to assess the contribution of CCR3 to viral infectivity and neuroinvasion [1]. This is a niche application not adequately addressed by more selective CCR1 antagonists like BX471.

Eosinophil Function and Allergic Inflammation Assays Requiring Dual Receptor Blockade

Given that eosinophils express both CCR1 and CCR3 and respond to multiple chemokines (MIP-1α, eotaxin, MCP-4), UCB35625's dual antagonism (IC50 = 9.57 nM for CCR1, 93.8 nM for CCR3) allows simultaneous inhibition of both pathways in shape change, chemotaxis, or degranulation assays [1]. This eliminates the need for combining two separate antagonists and simplifies experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydro-UCB35625

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.